molecular formula C16H16O3 B452792 4-Methoxy-3-[(2-methylphenoxy)methyl]benzaldehyde CAS No. 329222-82-4

4-Methoxy-3-[(2-methylphenoxy)methyl]benzaldehyde

Cat. No. B452792
CAS RN: 329222-82-4
M. Wt: 256.3g/mol
InChI Key: CJFDCQOJGCEDNP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“4-Methoxy-3-[(2-methylphenoxy)methyl]benzaldehyde” is a chemical compound with the molecular formula C16H16O3 and a molecular weight of 256.3 . It is used in various fields of research and industry.


Molecular Structure Analysis

The InChI code for “4-Methoxy-3-[(2-methylphenoxy)methyl]benzaldehyde” is 1S/C16H16O3/c1-12-5-3-4-6-15(12)19-11-14-9-13(10-17)7-8-16(14)18-2/h3-10H,11H2,1-2H3 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a 3D structure .

Scientific Research Applications

Environmental Degradation of Pharmaceuticals Research on the degradation of acetaminophen (ACT) by advanced oxidation processes (AOPs) highlights the significance of benzaldehyde derivatives in understanding the environmental fate of pharmaceutical compounds. These studies reveal the mechanisms, by-products, and biotoxicity of ACT degradation, providing insights into the environmental impact of similar benzaldehyde derivatives. Such research is crucial for enhancing the degradation of persistent pharmaceutical pollutants in aquatic environments (Qutob et al., 2022).

Lignin Degradation and Utilization The acidolysis of lignin, a major plant cell wall component, demonstrates the importance of methoxy- and methyl-substituted benzaldehydes in breaking down complex organic polymers into valuable chemical precursors. Research into the mechanisms of β-O-4 bond cleavage provides fundamental knowledge for converting lignin into useful products, highlighting the role of such compounds in sustainable chemistry and biofuel production (Yokoyama, 2015).

Atmospheric Chemistry and Air Quality The study of methoxyphenols, including derivatives of benzaldehyde, in atmospheric chemistry sheds light on the reactivity and impact of these compounds on air quality. Understanding their reaction mechanisms with radicals and their role in secondary organic aerosol (SOA) formation is vital for assessing the environmental health risks associated with biomass burning and industrial emissions (Liu et al., 2022).

Organic Pollutant Remediation Enzymatic approaches leveraging redox mediators demonstrate the potential of benzaldehyde derivatives in the bioremediation of recalcitrant organic pollutants. These studies explore the enhanced efficiency and substrate range of enzymatic degradation, contributing to the development of more effective and environmentally friendly wastewater treatment technologies (Husain & Husain, 2007).

properties

IUPAC Name

4-methoxy-3-[(2-methylphenoxy)methyl]benzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16O3/c1-12-5-3-4-6-15(12)19-11-14-9-13(10-17)7-8-16(14)18-2/h3-10H,11H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CJFDCQOJGCEDNP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1OCC2=C(C=CC(=C2)C=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Methoxy-3-[(2-methylphenoxy)methyl]benzaldehyde

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